molecular formula C10H21ClN2O2 B1394660 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride CAS No. 1220021-07-7

2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Cat. No. B1394660
M. Wt: 236.74 g/mol
InChI Key: ROVXYGLBPANAHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride” is 236.74 g/mol. The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Aminotetrahydropyran, are as follows: it is a liquid with a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : An efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides has been demonstrated. This method offers advantages like good yields and environmentally friendly conditions, indicating its potential for scalable production and environmental sustainability (Dou et al., 2013).

Antimicrobial and Anticoccidial Activities

  • Antimicrobial and Anticoccidial Properties : Studies have shown that derivatives of 2H-pyran, like 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride, exhibit antimicrobial activity. Specifically, amine adducts of these compounds have demonstrated significant coccidiostatic effects, highlighting their potential use in veterinary medicine and agriculture (Georgiadis, 1976).

Polymer Synthesis

  • Polymer Development : The compound has been used in the synthesis of polynucleotide analogues, which are important for developing new materials with potential applications in biotechnology and materials science (Han et al., 1995).

Neuroprotective Agent Research

  • Neuroprotection Research : The derivative KR-31543, which includes the 2H-pyran structure, has been studied as a neuroprotective agent for ischemia-reperfusion damage, indicating its potential application in neurological therapeutic development (Kim et al., 2002).

Synthesis of Medical Compounds

  • Synthesis of Medical Compounds : This chemical structure is also pivotal in synthesizing various medically relevant compounds, including CCR5 antagonists, which are important in treating diseases like HIV (Ikemoto et al., 2005).

Pharmaceutical Applications

  • Pharmaceutical Applications : Another study demonstrated the utility of 2H-pyran derivatives in the development of PDE9A inhibitors, which have applications in treating cognitive disorders (Verhoest et al., 2012).

Safety And Hazards

The safety information for a similar compound, 4-Aminotetrahydropyran, indicates that it is flammable and harmful if swallowed or in contact with eyes . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and ensure adequate ventilation .

properties

IUPAC Name

2-amino-2-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(13)12-7-8-3-5-14-6-4-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVXYGLBPANAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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